![molecular formula C13H12O B1268387 1-Allyloxynaphthalene CAS No. 20009-25-0](/img/structure/B1268387.png)
1-Allyloxynaphthalene
Overview
Description
1-Allyloxynaphthalene is a chemical compound with the molecular formula C13H12O . It is also known by other names such as 1-(2-Propenyloxy)-naphthalene, allyl 1-naphthyl ether, and 1-(Allyloxy)naphthalene .
Molecular Structure Analysis
The molecular structure of 1-Allyloxynaphthalene consists of 13 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 184.234 Da and the monoisotopic mass is 184.088821 Da .
Physical And Chemical Properties Analysis
1-Allyloxynaphthalene has a density of 1.0±0.1 g/cm³ . Its boiling point is 307.9±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 120.2±8.5 °C . The index of refraction is 1.596 .
Scientific Research Applications
Claisen Rearrangement Reaction Catalyst
1-Allyloxynaphthalene has been used in the Claisen rearrangement reaction, a [3,3]-sigmatropic rearrangement which is an important method for new C-C bond formation in organic synthesis . This reaction typically requires a high temperature and long reaction time . However, the use of 1-Allyloxynaphthalene has shown to accelerate the reaction under the influence of an iron (III) chloride (FeCl 3) catalyst and microwave irradiation . The FeCl 3 catalyst initiates the reaction at a lower temperature and induces a subsequent cyclization reaction .
Synthesis of Heterocycles
1-Allyloxynaphthalene has been used as a precursor in the synthesis of various heterocycles . The Claisen-Schmidt condensation of 2-acetyl-1-allyloxynaphthalene, a derivative of 1-Allyloxynaphthalene, has been used to afford corresponding chalcones . These chalcones have then been used to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone . These synthesized products have shown potent antioxidant and antimicrobial activities .
Safety and Hazards
Safety measures for handling 1-Allyloxynaphthalene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-prop-2-enoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMCUPQXZBCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341754 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxynaphthalene | |
CAS RN |
20009-25-0 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research mentions an improved method for synthesizing a propranolol intermediate using 1-allyloxynaphthalene. What makes this method advantageous compared to previous approaches?
A1: The improved method described in the research paper [] offers several benefits over existing methods for preparing the propranolol intermediate, 3-(1-naphthoxy)-1,2-epoxypropane. These advantages include:
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